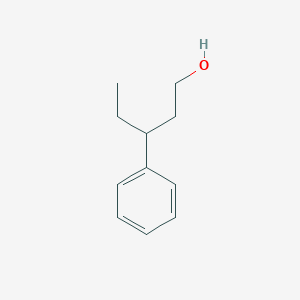

3-Phenyl-3-pentanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Phenyl-3-pentanol can be approached through various chemical reactions, similar to those used for synthesizing other related compounds. For example, 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-phenyl-3-pentanol was prepared through a Cannizzaro-type disproportionation reaction (Jiang et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(phenylthio)pentane-2,4-dione, has been investigated using Density Functional Theory (DFT) calculations, which offer insights into the geometric and electronic structures that could be analogous to those of 3-Phenyl-3-pentanol (Tayyari et al., 2008).

Chemical Reactions and Properties

3-Phenyl-3-pentanol can undergo various chemical reactions typical for tertiary alcohols, including oxidation and substitution. For example, phenyl substitution reactions have been studied in the context of 3-bromo-2,4-pentanedionate metal complexes, providing insight into potential reactions that could also apply to 3-Phenyl-3-pentanol (Nakano et al., 2001).

Physical Properties Analysis

The physical properties of 3-Phenyl-3-pentanol, such as melting point, boiling point, and solubility, would be determined by its molecular structure. Although specific data for 3-Phenyl-3-pentanol is not provided, studies on related fragrance materials like 1-phenyl-3-methyl-3-pentanol offer insights into these properties, which typically include evaluations of physical state, density, and refractive index (Scognamiglio et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-Phenyl-3-pentanol would include reactivity with acids and bases, behavior in chemical syntheses, and interactions with other organic and inorganic compounds. While specific information for 3-Phenyl-3-pentanol is not directly available, analyses of similar substances provide valuable information. For example, research on the hydrogen bond strength and vibrational assignment in derivatives of pentane-2,4-dione helps understand the chemical behavior of related compounds (Zahedi-Tabrizi et al., 2015).

Applications De Recherche Scientifique

Plant Immunity Enhancement

Gaseous 3-pentanol, a derivative closely related to 3-Phenyl-3-pentanol, has been shown to prime plant immunity against bacterial pathogens in Arabidopsis. This priming effect involves salicylic acid and jasmonic acid-dependent signaling pathways. The exposure to 3-pentanol vapor increases the expression of Pathogenesis-Related (PR) genes, indicating an immune response activation against Pseudomonas syringae pv. tomato DC3000 (Song, Choi, & Ryu, 2015).

Fragrance Material Review

A review of 1-phenyl-3-methyl-3-pentanol, a compound structurally similar to 3-Phenyl-3-pentanol, addresses its use as a fragrance ingredient. The study provides a detailed summary of toxicology and dermatology papers related to this fragrance ingredient, contributing to the safety assessment for its use in fragrances (Scognamiglio, Jones, Letizia, & Api, 2012).

Biofuel Production

Research into the synthesis of pentanol isomers, including efforts to produce them via engineered microorganisms, highlights the potential application of 3-Phenyl-3-pentanol and its derivatives as biofuels. These isomers are considered for use due to their energy content and compatibility with existing fuel infrastructure (Cann & Liao, 2009).

Atmospheric Chemistry

The atmospheric chemistry of 3-pentanol, investigating the kinetics, mechanisms, and products of its oxidation initiated by Cl atoms and OH radicals, provides insights into the environmental fate of 3-Phenyl-3-pentanol derivatives. This research is crucial for understanding the impact of volatile organic compounds on air quality and climate change (Hurley et al., 2005).

Autoignition Study

An experimental and modeling study focusing on the autoignition of 3-pentanol explores its potential as an alternative fuel. The study includes shock tube experiments and kinetic modeling, providing valuable data for the development of biofuels and additives for modern engines (Feng et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

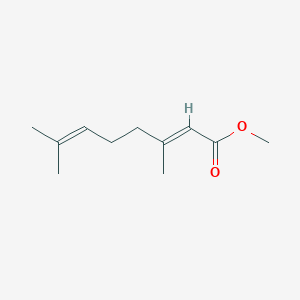

3-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCPOPNECJIJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935470 | |

| Record name | 3-Phenylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-3-pentanol | |

CAS RN |

1565-71-5 | |

| Record name | 1565-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1565-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1565-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butane, 1-[2-(2-chloroethoxy)ethoxy]-](/img/structure/B71979.png)

![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B71982.png)